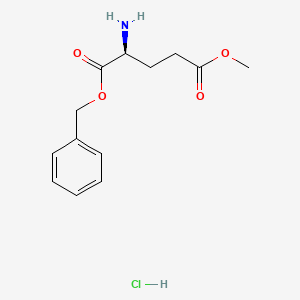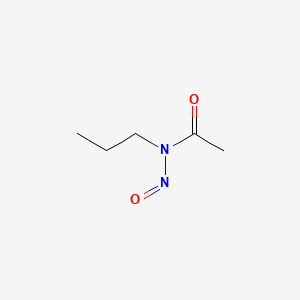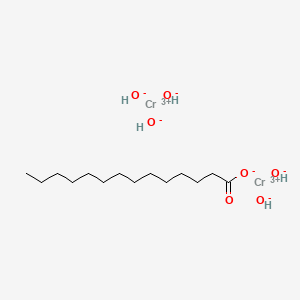
Chromium, pentahydroxy(tetradecanoato)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium, pentahydroxy(tetradecanoato)di- is a complex compound with the molecular formula C14H32Cr2O7. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, pentahydroxy(tetradecanoato)di- typically involves the reaction of chromium salts with tetradecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as isopropanol, to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium, pentahydroxy(tetradecanoato)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetradecanoato ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
Applications De Recherche Scientifique
Chromium, pentahydroxy(tetradecanoato)di- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in glucose metabolism and insulin sensitivity.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Chromium, pentahydroxy(tetradecanoato)di- involves its interaction with molecular targets such as enzymes and proteins. One of the key pathways involves the activation of mitochondrial ATP synthase, which plays a crucial role in cellular energy production and metabolic regulation . Additionally, the compound influences insulin signaling pathways, enhancing glucose metabolism and insulin sensitivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) nitrate
Comparison
Chromium, pentahydroxy(tetradecanoato)di- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other chromium(III) compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain industrial and research applications .
Propriétés
Numéro CAS |
65229-24-5 |
|---|---|
Formule moléculaire |
C14H32Cr2O7 |
Poids moléculaire |
416.39 g/mol |
Nom IUPAC |
chromium(3+);tetradecanoate;pentahydroxide |
InChI |
InChI=1S/C14H28O2.2Cr.5H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;;;;;/h2-13H2,1H3,(H,15,16);;;5*1H2/q;2*+3;;;;;/p-6 |
Clé InChI |
ILAUTXSTNQQRMJ-UHFFFAOYSA-H |
SMILES canonique |
CCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Cr+3] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





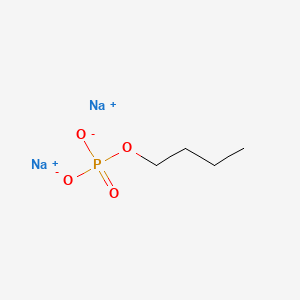
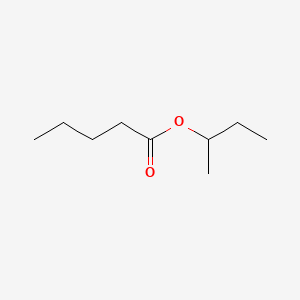
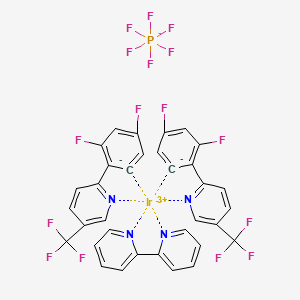
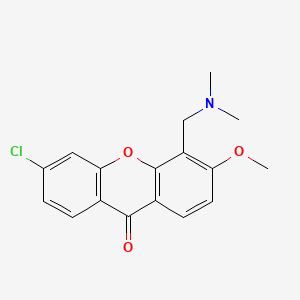
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

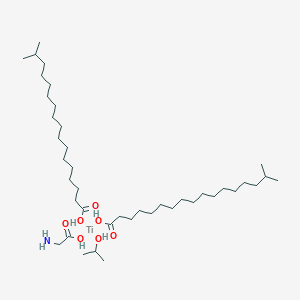

![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
